5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c15-13-12(14(20)16-9-11-7-4-8-21-11)17-18-19(13)10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSOBZCOTDKDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide typically involves a multicomponent reaction. The process begins with the preparation of the triazole ring, followed by the introduction of the furan-2-ylmethyl and phenyl groups. Common reagents used in the synthesis include azides, alkynes, and amines. The reaction conditions often involve the use of catalysts such as copper(I) iodide (CuI) and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: Reduction reactions can modify the triazole ring or other functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted triazole compounds .
Scientific Research Applications
5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It serves as a probe for studying biological processes involving triazole-containing molecules.
Mechanism of Action
The mechanism of action of 5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival. For example, it may inhibit glycogen synthase kinase-3 (GSK-3) or epidermal growth factor receptor (EGFR), leading to reduced cancer cell growth and increased apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among related compounds include:
- Substituents at Position 1 : The target compound features a phenyl group, whereas analogs may have halogenated benzyl (e.g., 2-chlorobenzyl in ) or alkylated benzyl groups (e.g., 4-methylbenzyl in ).
- Carboxamide Substituents : The furan-2-ylmethyl group contrasts with fluorobenzyl (), methylphenyl (), or other aromatic/heteroaromatic substituents.
- Presence of Electron-Withdrawing Groups: Nitro groups (e.g., in ) enhance trypanocidal activity but may increase toxicity, whereas the amino group in the target compound could improve safety or alter binding kinetics.
Data Table: Comparative Analysis
†Exact molecular weight unavailable; estimated based on structural analogs.
Biological Activity
5-amino-N-(furan-2-ylmethyl)-1-phenyltriazole-4-carboxamide is a compound belonging to the triazole family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
The chemical structure of this compound is characterized by the presence of a triazole ring fused with a furan moiety and a phenyl group. Its molecular formula is with a molecular weight of 269.29 g/mol. The compound's IUPAC name reflects its complex structure and functional groups that contribute to its biological activity.
The biological activity of this compound primarily involves the inhibition of key enzymes and signaling pathways associated with cell proliferation and survival. Notably, it has been shown to inhibit:
- Glycogen Synthase Kinase-3 (GSK-3) : This enzyme plays a crucial role in various cellular processes, including cell cycle regulation and apoptosis.
- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR can lead to reduced cancer cell growth and increased apoptosis.
These interactions suggest that the compound may serve as an effective anticancer agent, particularly against various cancer cell lines such as leukemia, melanoma, and breast cancer.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-amino-1-p-tolyl-1H-triazole-4-carboxylic acid | Triazole derivative | Anticancer activity similar to the target compound |
| 1,2,4-thiadiazole linked 1,3,4-thiadiazole-carbazole derivatives | Thiadiazole-based | Exhibits anticancer properties but lacks furan moiety |
This compound stands out due to its unique combination of furan and triazole moieties which enhance its chemical reactivity and biological effectiveness.
Case Studies
Several case studies illustrate the potential applications of this compound:
-
In Vitro Studies :
- A study demonstrated that treatment with this compound resulted in significant apoptosis in cultured cancer cells. The mechanism involved the activation of apoptotic pathways mediated by GSK-3 inhibition.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The findings suggest that this compound could be developed into a therapeutic agent for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
